molecular formula C10H13NO2S B1418468 Cyclopropyl-(4-methanesulfonyl-phenyl)-amine CAS No. 1156241-29-0

Cyclopropyl-(4-methanesulfonyl-phenyl)-amine

Cat. No.: B1418468
CAS No.: 1156241-29-0
M. Wt: 211.28 g/mol
InChI Key: PTUMZISNUKSWNH-UHFFFAOYSA-N
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Description

Cyclopropyl-(4-methanesulfonyl-phenyl)-amine is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with a methanesulfonyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine typically involves the reaction of cyclopropylamine with 4-methanesulfonylbenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(4-methanesulfonyl-phenyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Therapeutic Applications

1.1 Cancer Treatment

Cyclopropyl-(4-methanesulfonyl-phenyl)-amine has been identified as a promising candidate for cancer therapy. Research indicates that compounds with similar structures can inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme associated with cancer cell metabolism and survival. Inhibiting NAMPT may lead to reduced viability of cancer cells in various types of tumors, including leukemia, lymphoma, and solid tumors .

1.2 Inflammatory Diseases

The compound has potential applications in treating inflammatory diseases due to its ability to modulate cellular responses. By inhibiting NAMPT, it may also affect the inflammatory pathways, providing therapeutic benefits in conditions such as rheumatoid arthritis and sepsis .

1.3 Neurological Disorders

This compound may serve as a histamine-3 (H3) receptor ligand. H3 receptors are involved in regulating neurotransmitter release in the central nervous system, suggesting that this compound could be utilized for cognitive enhancement or neuroprotection . Its application in treating cognitive disorders or enhancing memory is a promising area of research.

Case Studies and Research Findings

StudyFocusFindings
Rongvaux et al. (2020)NAMPT InhibitionDemonstrated that NAMPT inhibitors can enhance endothelial cell resilience against oxidative stress, indicating potential cardiovascular benefits .
Patent WO2014074715A1Cancer TreatmentHighlighted the efficacy of cyclopropyl amides in reducing tumor growth across multiple cancer types, supporting further clinical investigation .
Patent CN101472887AH3 Receptor ModulationExplored the role of cyclopropyl amines in modulating H3 receptors, suggesting applications in treating cognitive impairments .

Mechanism of Action

The mechanism of action of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by forming hydrogen bonds and other interactions with the active site residues .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)phenylacetic acid
  • 6-Substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones
  • N-Cyclopropyl-6-(4-methanesulfonyl-phenyl)-N-piperidine-4-yl-nicotinamide

Uniqueness

Cyclopropyl-(4-methanesulfonyl-phenyl)-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the design of novel compounds with enhanced biological activities and improved pharmacokinetic profiles .

Biological Activity

Cyclopropyl-(4-methanesulfonyl-phenyl)-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its cyclopropyl group attached to a phenyl ring with a methanesulfonyl substituent. Its chemical structure facilitates various synthetic modifications, allowing the exploration of different derivatives with potentially enhanced biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes involved in inflammation and cancer progression by forming hydrogen bonds and other interactions with active site residues.

Antimicrobial Activity

Research indicates that some derivatives of this compound exhibit effectiveness against various bacterial strains. These compounds have shown promising results in preliminary assays against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways related to cancer progression .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various cyclopropyl derivatives, including this compound. The results indicated significant antibacterial activity against resistant strains, highlighting its potential as a lead compound for drug development.
  • Anticancer Activity Assessment : In vitro studies demonstrated that this compound could reduce cell viability in several cancer cell lines, including breast and lung cancer models. The compound's mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival pathways .
  • Structure-Activity Relationship (SAR) Studies : SAR studies have revealed that modifications to the methanesulfonamide group can significantly influence the biological activity of this compound. Certain substitutions enhanced potency against target enzymes while maintaining favorable pharmacokinetic properties .

Data Tables

Biological Activity Observed Effect Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates kinase activity linked to cancer progression

Properties

IUPAC Name

N-cyclopropyl-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)10-6-4-9(5-7-10)11-8-2-3-8/h4-8,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUMZISNUKSWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclopropyl-(4-methanesulfonyl-phenyl)-amine
Cyclopropyl-(4-methanesulfonyl-phenyl)-amine
Cyclopropyl-(4-methanesulfonyl-phenyl)-amine
Cyclopropyl-(4-methanesulfonyl-phenyl)-amine
Cyclopropyl-(4-methanesulfonyl-phenyl)-amine
Cyclopropyl-(4-methanesulfonyl-phenyl)-amine

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